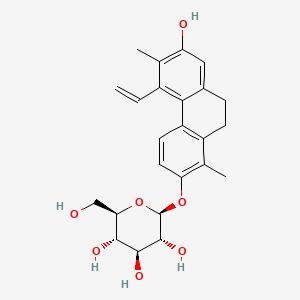

Juncusol 2-O-glucoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H28O7 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(5-ethenyl-7-hydroxy-1,6-dimethyl-9,10-dihydrophenanthren-2-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H28O7/c1-4-14-11(2)17(26)9-13-5-6-15-12(3)18(8-7-16(15)20(13)14)30-24-23(29)22(28)21(27)19(10-25)31-24/h4,7-9,19,21-29H,1,5-6,10H2,2-3H3/t19-,21-,22+,23-,24-/m1/s1 |

InChI Key |

CRSGTADTKJDREH-PFKOEMKTSA-N |

Isomeric SMILES |

CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Juncusol 2-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Juncusol 2-O-glucoside, a phenanthrenoid of interest for its potential pharmacological activities. While direct references to this compound are scarce in publicly available literature, this document compiles information on the closely related and more extensively studied Juncusol and its other glycosidic forms, primarily Juncusol 7-O-glucoside. The methodologies and biological activities described herein are likely analogous and provide a strong foundation for research into this specific isomer.

Natural Sources of Juncusol and its Glycosides

Juncusol and its derivatives are characteristic secondary metabolites of the plant family Juncaceae, commonly known as rushes.[1][2][3][4] The primary source for these compounds is the genus Juncus. While the specific presence of this compound has not been definitively reported, the aglycone, Juncusol, has been isolated from several species within this genus. Phenanthrenes, the class of compounds to which Juncusol belongs, are also found in other plant families, suggesting potential, yet unconfirmed, sources.[5][6]

Table 1: Documented and Potential Natural Sources of Juncusol and Related Phenanthrenoids

| Family | Genus | Species | Compound(s) Identified | Citation |

| Juncaceae | Juncus | Juncus effusus | Juncusol, Juncusol 7-O-glucoside | [1][7][8] |

| Juncus acutus | Juncusol | [1][8] | ||

| Juncus roemerianus | Juncusol | [8] | ||

| Juncus ensifolius | Juncusol | [3] | ||

| Juncus maritimus | Juncusol | [1] | ||

| Juncus inflexus | Juncusol | [1] | ||

| Juncus setchuensis | Juncusol | [1] | ||

| Juncus subulatus | Juncusol | [1] | ||

| Orchidaceae | - | Various | General Phenanthrenes | [3][5] |

| Dioscoreaceae | - | Various | General Phenanthrenes | [5] |

| Combretaceae | - | Various | General Phenanthrenes | [5] |

| Betulaceae | - | Various | General Phenanthrenes | [5] |

Experimental Protocols: Extraction and Isolation

The extraction and isolation of Juncusol and its glycosides from plant material typically involve solvent extraction followed by chromatographic separation. The following is a generalized protocol based on methods reported for phenanthrenes from Juncus species.

General Extraction and Fractionation Workflow

Detailed Chromatographic Purification

The phenanthrene-rich fraction (typically the chloroform or dichloromethane fraction) is subjected to a series of chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel or Polyamide.

-

Mobile Phase: A gradient system of increasing polarity, for example, a mixture of n-hexane and ethyl acetate, followed by the addition of methanol.

-

-

Preparative Thin-Layer Chromatography (pTLC):

-

Stationary Phase: Silica gel GF254.

-

Mobile Phase: A solvent system optimized based on analytical TLC, such as chloroform:methanol mixtures.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small percentage of formic acid to improve peak shape.

-

Detection: UV detection, typically in the range of 254 nm and 280 nm.

-

Biological Activities and Signaling Pathways

While specific studies on this compound are not available, research on Juncusol and other phenanthrenes from Juncus species has revealed significant biological activities, primarily antiproliferative and anti-inflammatory effects. It is plausible that this compound exhibits similar properties, potentially with altered potency or bioavailability due to the glucoside moiety.

Antiproliferative Activity

Juncusol has demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis.

Table 2: Antiproliferative Activity of Juncusol

| Cell Line | Activity | IC₅₀ (µM) | Citation |

| HeLa (Cervical Cancer) | Cytotoxic | Not specified, but pro-apoptotic effects observed | [9] |

Anti-inflammatory Activity

Juncusol has also been shown to possess anti-inflammatory properties by inhibiting key inflammatory processes in neutrophils.

Table 3: Anti-inflammatory Activity of Juncusol

| Assay | Activity | IC₅₀ (µM) | Citation |

| Superoxide anion generation in fMLP/CB-stimulated human neutrophils | Inhibitory | 3.1 | [9] |

Future Directions

The structural similarity of this compound to other bioactive phenanthrenes suggests its potential as a lead compound for drug discovery. Further research is warranted in the following areas:

-

Confirmation of Natural Occurrence: Targeted phytochemical analysis of various Juncus species to confirm the presence and quantify the concentration of this compound.

-

Isolation and Structural Elucidation: Development of optimized isolation protocols and complete spectroscopic characterization to confirm the structure of this compound.

-

Biological Screening: Comprehensive evaluation of the antiproliferative, anti-inflammatory, and other potential pharmacological activities of the purified compound.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Synthesis: Development of synthetic routes to produce this compound and its analogs for structure-activity relationship studies.

This guide provides a solid starting point for researchers interested in this compound. While direct data is limited, the wealth of information on related compounds from the Juncus genus offers valuable insights and methodologies to advance the study of this promising natural product.

References

- 1. Family Juncaceae: promising source of biologically active natural phenanthrenes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Juncusol | C18H18O2 | CID 72740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Juncusol 2-O-glucoside: A Technical Guide to Structure Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and characterization of Juncusol 2-O-glucoside, a naturally occurring phenanthrene glycoside. This document details the spectroscopic data, experimental protocols for isolation and characterization, and explores its potential biological activities and associated signaling pathways.

Introduction

Juncusol, a 9,10-dihydrophenanthrene derivative isolated from plants of the Juncus genus, has garnered significant interest due to its diverse biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and antiviral properties.[1][2][3] Glycosylation, a common modification of natural products, can significantly alter their pharmacokinetic and pharmacodynamic properties. This compound, a glycosylated form of Juncusol, is of particular interest for its potential as a therapeutic agent. This guide focuses on the methodologies and data integral to its structural verification and biological assessment.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₈O₇ | N/A |

| Molecular Weight | 428.47 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | N/A |

Structure Elucidation

The definitive structure of this compound is determined through a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. While specific data for this compound is not widely published, data from the closely related compound, Gerardiin C (Effusol 2-O-glucoside), provides a reliable proxy for spectral interpretation.[4] Effusol shares the same core structure as Juncusol, with the only difference being a vinyl group on Juncusol versus an ethyl group on Effusol at the C-5 position.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for determining the elemental composition of the molecule.

Table 1: HRMS Data for a this compound Analog (Gerardiin C)

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

| [M+Na]⁺ | 437.1576 | 437.1565 | C₂₃H₂₆O₇Na |

Data adapted from Della Greca et al., 2020.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the precise connectivity of atoms and the stereochemistry of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals unequivocally. The attachment of the glucose moiety at the C-2 position is confirmed through key HMBC correlations.

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD) for a this compound Analog (Gerardiin C)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 7.00 | d | 8.6 |

| 4 | 7.18 | d | 8.6 |

| 5 | - | - | - |

| 6 | 6.80 | d | 2.2 |

| 8 | 6.66 | br s | - |

| 9 | 2.59 | m | - |

| 10 | 2.64 | m | - |

| 11 | 2.21 | s | - |

| 12 | - | - | - |

| 13 | 5.27 | d | 10.8 |

| 13 | 5.64 | d | 17.3 |

| 14 | 6.84 | dd | 17.3, 10.8 |

| 1' | - | - | - |

| 1'' | - | - | - |

| Glucose Moiety | |||

| 1''' | 4.95 | d | 7.5 |

| 2''' | 3.52 | m | - |

| 3''' | 3.48 | m | - |

| 4''' | 3.43 | m | - |

| 5''' | 3.38 | m | - |

| 6'''a | 3.92 | dd | 12.0, 2.2 |

| 6'''b | 3.73 | dd | 12.0, 5.5 |

Data adapted from Della Greca et al., 2020.[4]

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD) for a this compound Analog (Gerardiin C)

| Position | δC (ppm) |

| 1 | 121.9 |

| 1a | 142.8 |

| 2 | 155.8 |

| 3 | 117.2 |

| 4 | 129.1 |

| 4a | 134.5 |

| 5 | 138.2 |

| 5a | 124.8 |

| 6 | 115.8 |

| 7 | 154.9 |

| 8 | 113.1 |

| 8a | 134.9 |

| 9 | 26.7 |

| 10 | 28.5 |

| 11 | 16.2 |

| 12 | - |

| 13 | 116.1 |

| 14 | 138.9 |

| 1' | - |

| 1'' | - |

| Glucose Moiety | |

| 1''' | 102.3 |

| 2''' | 75.1 |

| 3''' | 78.1 |

| 4''' | 71.5 |

| 5''' | 78.0 |

| 6''' | 62.7 |

Data adapted from Della Greca et al., 2020.[4]

Experimental Protocols

Extraction and Isolation

The following protocol is adapted from methodologies used for the isolation of similar phenanthrene glycosides from Juncus species.[4]

-

Extraction: Air-dried and powdered whole plant material of a Juncus species is macerated with methanol at room temperature.

-

Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the components.

-

Column Chromatography: The n-butanol fraction, typically enriched with glycosides, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Further purification can be achieved using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Preparative HPLC: Final purification to yield this compound is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a methanol-water or acetonitrile-water gradient.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a 500 MHz or higher field NMR spectrometer using deuterated methanol (CD₃OD) as the solvent.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the accurate mass and elemental composition.

Biological Characterization

Phenanthrenes from Juncus species are known to exhibit a range of biological activities.[1][2] While the specific activity of this compound is yet to be fully elucidated, the activities of its aglycone, Juncusol, and other related phenanthrenes suggest potential in the following areas:

-

Antiproliferative Activity: Juncusol has demonstrated significant cytotoxic effects against various cancer cell lines.[1][3]

-

Anti-inflammatory Activity: Juncusol has been shown to possess anti-inflammatory properties.[1]

-

Antimicrobial Activity: Juncusol exhibits activity against a range of bacteria.

Proposed Signaling Pathways

Based on the known cytotoxic and anti-inflammatory effects of Juncusol and related compounds, a hypothetical signaling pathway for this compound can be proposed.

This proposed pathway suggests that this compound may exert its cytotoxic effects through the induction of apoptosis, potentially via the activation of caspases. Its anti-inflammatory effects may be mediated by the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses, leading to a reduction in the production of pro-inflammatory cytokines.

Conclusion

This compound represents a promising natural product for further investigation in drug discovery and development. This guide outlines the fundamental techniques and expected data for its comprehensive structural elucidation and characterization. The provided experimental protocols and insights into its potential biological activities serve as a valuable resource for researchers in the field of natural product chemistry and pharmacology. Further studies are warranted to fully explore the therapeutic potential of this and other related phenanthrene glycosides.

References

- 1. mdpi.com [mdpi.com]

- 2. Phenanthrene Monomers and Dimers from Juncus tenuis with Antiproliferative Activity and Synergistic Effect with Doxorubicin Against Human Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documentsdelivered.com [documentsdelivered.com]

- 4. Gerardiins A–L and Structurally Related Phenanthrenes from the Halophyte Plant Juncus gerardii and Their Cytotoxicity against Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Proposed Biosynthesis of Juncusol 2-O-glucoside in Juncus Species

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Juncusol, a 9,10-dihydrophenanthrene found in various Juncus species, and its glycosylated derivatives such as Juncusol 2-O-glucoside, exhibit a range of bioactive properties. Despite their potential pharmacological significance, the biosynthetic pathway of these compounds has not been fully elucidated. This technical guide synthesizes available biochemical knowledge to propose a plausible biosynthetic pathway for this compound in Juncus species. The proposed pathway commences with the well-established phenylpropanoid pathway, leading to a stilbene precursor, which is hypothesized to undergo subsequent oxidative cyclization to form the juncusol core, followed by hydroxylation, methylation, and a final glucosylation step. This guide provides a detailed overview of the proposed enzymatic steps, supporting evidence from transcriptomic data of Juncus effusus, illustrative quantitative data from related pathways, and detailed experimental protocols for the characterization of the key enzymes involved. This document aims to serve as a foundational resource for researchers seeking to investigate and engineer the biosynthesis of these promising natural products.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

-

Formation of a Stilbene Precursor: This stage follows the general phenylpropanoid pathway, converting L-phenylalanine into a stilbene backbone.

-

Formation of the Juncusol Core: This stage involves a series of modifications to the stilbene precursor, including oxidative cyclization to form the characteristic phenanthrene structure, followed by hydroxylation and methylation.

-

Glucosylation of Juncusol: The final step involves the attachment of a glucose moiety to the juncusol core to yield this compound.

The proposed pathway is visualized in the diagram below.

Enzymology of the Proposed Pathway

While specific enzymes for juncusol biosynthesis have not been characterized in Juncus species, transcriptomic analysis of Juncus effusus has identified genes belonging to the enzyme families proposed to catalyze the key steps in this pathway[1][2].

2.1 Stage 1: Formation of a Stilbene Precursor

This initial stage is a well-conserved pathway in higher plants.

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid. Genes annotated as PAL have been identified in the Juncus effusus transcriptome[1][2].

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A.

-

Stilbene Synthase (STS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene scaffold. The Juncus effusus transcriptome contains sequences annotated as chalcone synthase, a closely related enzyme, suggesting the presence of the necessary genetic framework for stilbene synthesis[1][2].

2.2 Stage 2: Formation of the Juncusol Core

This part of the pathway is speculative and based on the proposed biogenesis of phenanthrenes from stilbenes.

-

Oxidative Cyclization: The conversion of the stilbene precursor to a phenanthrene is proposed to be an enzyme-catalyzed oxidative cyclization. Potential enzyme candidates for this reaction include:

-

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is known to catalyze a wide variety of oxidation reactions in secondary metabolism. The Juncus effusus transcriptome contains numerous sequences annotated as CYPs[1][2].

-

Laccases: These multi-copper oxidases are also involved in the oxidation of phenolic compounds and could potentially catalyze the ring closure. Laccase-annotated genes are present in the Juncus effusus transcriptome[1][2].

-

-

Hydroxylation and Methylation: The subsequent modifications of the phenanthrene core to yield the specific substitution pattern of juncusol would be catalyzed by other tailoring enzymes, likely including additional CYPs for hydroxylation and O-methyltransferases (OMTs) for methylation.

2.3 Stage 3: Glucosylation of Juncusol

-

UDP-dependent Glycosyltransferases (UGTs): This final step is catalyzed by a UGT, which transfers a glucose moiety from UDP-glucose to the 2-hydroxyl group of juncusol. UGTs are a large and diverse family of enzymes in plants, and numerous UGT-encoding transcripts are expected to be present in the Juncus transcriptome, awaiting functional characterization[3].

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is currently unavailable in the literature. However, data from related pathways in other plant species can provide a useful reference for what to expect in terms of enzyme kinetics and metabolite concentrations.

Table 1: Illustrative Kinetic Parameters of Plant Stilbene Synthases

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| STS | Arachis hypogaea (Peanut) | p-Coumaroyl-CoA | 2 | N/A | [4] |

| STS | Arachis hypogaea (Peanut) | Malonyl-CoA | 10 | N/A | [4] |

| VST1 | Vitis vinifera (Grape) | p-Coumaroyl-CoA | 35 | 0.023 | |

| STS3 | Morus alba (White Mulberry) | p-Coumaroyl-CoA | 28 | 0.019 |

Table 2: Illustrative Kinetic Parameters of Plant UDP-Glycosyltransferases with Phenolic Substrates

| Enzyme | Plant Source | Substrate | Km (µM) | kcat/Km (M-1s-1) | Reference |

| IiUGT4 | Isatis indigotica | Lariciresinol | 80.92 | 785.91 | [5] |

| IiUGT4 | Isatis indigotica | Matairesinol | 36.44 | 740.36 | [5] |

| NbUGT72AY1 | Nicotiana benthamiana | Vanillin | ~150 | N/A | [6] |

| UGT72E2 | Arabidopsis thaliana | Coniferyl alcohol | 13 | 1.1 x 105 |

Table 3: Concentrations of Phenolic Compounds in Juncus Species

| Compound | Juncus Species | Tissue | Concentration (mg/g DW) | Reference |

| Luteolin | Juncus acutus | Aerial parts | 0.14 | |

| Apigenin | Juncus acutus | Aerial parts | 0.08 | |

| Dehydrojuncusol | Juncus maritimus | Rhizomes | Not specified | |

| Juncusol | Juncus maritimus | Rhizomes | Not specified |

Experimental Protocols

The following protocols are generalized methods for assaying the activity of the key enzyme families implicated in the proposed biosynthesis of this compound. These can be adapted for the specific substrates and enzymes from Juncus species once they are identified and isolated.

4.1 Stilbene Synthase (STS) Activity Assay

This protocol is adapted from methods used for the characterization of STS from various plant sources[4].

-

Reaction Mixture Preparation: In a total volume of 200 µL, combine the following in a microcentrifuge tube:

-

100 mM Potassium phosphate buffer (pH 7.5)

-

1 mM Dithiothreitol (DTT)

-

50 µM p-Coumaroyl-CoA (substrate)

-

150 µM Malonyl-CoA (substrate)

-

1-5 µg of purified recombinant STS enzyme preparation.

-

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Reaction Termination and Extraction: Stop the reaction by adding 20 µL of 20% HCl. Extract the stilbene product by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Sample Preparation for Analysis: Centrifuge to separate the phases. Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Analysis: Re-dissolve the dried residue in a known volume (e.g., 50 µL) of methanol. Analyze by High-Performance Liquid Chromatography (HPLC) with a C18 column, using an appropriate gradient of acetonitrile and water (with 0.1% formic acid). Monitor for the product (e.g., resveratrol) at its characteristic absorbance wavelength (e.g., 306 nm). Quantify by comparing the peak area to a standard curve of the authentic compound.

4.2 Cytochrome P450 (CYP) Activity Assay (Illustrative)

This protocol describes a general approach for assaying the activity of a recombinant CYP with a phenolic substrate, such as a stilbene[7][8][9][10].

-

Reconstitution of the CYP System (if necessary): For in vitro assays with purified enzymes, CYPs require a reductase partner (e.g., NADPH-cytochrome P450 reductase) for activity. Reconstitute the purified CYP and its reductase in a lipid environment (e.g., liposomes) according to established procedures.

-

Reaction Mixture Preparation: In a total volume of 500 µL, combine:

-

100 mM Potassium phosphate buffer (pH 7.4)

-

100 µM Stilbene precursor (dissolved in a minimal amount of DMSO or methanol)

-

Reconstituted CYP/reductase system or microsomes containing the expressed CYP.

-

-

Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate at 37°C for 60 minutes with gentle shaking.

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by adding acid. Extract the products with an organic solvent like ethyl acetate.

-

Analysis: Evaporate the solvent and re-dissolve the residue. Analyze the products by LC-MS to identify the hydroxylated and/or cyclized phenanthrene products.

4.3 UDP-Glucosyltransferase (UGT) Activity Assay

This protocol is a common method for determining UGT activity with a phenolic acceptor substrate like juncusol[5][11][12].

-

Reaction Mixture Preparation: In a total volume of 100 µL, combine:

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM UDP-glucose (sugar donor)

-

200 µM Juncusol (acceptor substrate, dissolved in DMSO)

-

1-5 µg of purified recombinant UGT enzyme.

-

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 100 µL of methanol.

-

Sample Preparation: Centrifuge the mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

-

Analysis: Analyze the formation of this compound by HPLC or LC-MS. Monitor the decrease in the juncusol substrate peak and the appearance of a new, more polar product peak. The identity of the product can be confirmed by mass spectrometry.

-

Alternative High-Throughput Assay: The UDP-Glo™ Glycosyltransferase Assay can be used for high-throughput screening. This assay measures the amount of UDP produced in the reaction, which is directly proportional to the UGT activity[12][13].

Conclusion and Future Perspectives

This technical guide has outlined a hypothetical, yet biochemically plausible, pathway for the biosynthesis of this compound in Juncus species. The proposed pathway provides a roadmap for future research aimed at elucidating the precise enzymatic steps and regulatory mechanisms. The availability of transcriptome data from Juncus effusus is a valuable resource for identifying candidate genes encoding the enzymes involved in this pathway[1][2].

Future research should focus on the functional characterization of candidate stilbene synthases, cytochrome P450s, laccases, and UDP-glucosyltransferases from Juncus species. The experimental protocols provided herein can serve as a starting point for these investigations. A complete understanding of this biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the biotechnological production of juncusol and its derivatives for pharmaceutical applications.

References

- 1. RNA-Seq analysis of soft rush (Juncus effusus): transcriptome sequencing, de novo assembly, annotation, and polymorphism identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The UDP-glycosyltransferase (UGT) superfamily expressed in humans, insects and plants: Animal-plant arms-race and co-evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and properties of a stilbene synthase from induced cell suspension cultures of peanut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome P450 Induction Assays [sigmaaldrich.com]

- 9. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. promega.co.uk [promega.co.uk]

- 13. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]

Juncusol 2-O-glucoside: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juncusol 2-O-glucoside is a naturally occurring phenanthrene derivative isolated from the plant Juncus effusus. While research on this specific glycoside is limited, its aglycone, Juncusol, has been the subject of various studies exploring its biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound and its aglycone, Juncusol. This document also outlines typical experimental protocols for the isolation and characterization of such phenolic glycosides and presents a generalized workflow for natural product discovery.

Disclaimer

Physical and Chemical Properties

While specific experimental data for this compound is limited, the properties of its aglycone, Juncusol, have been partially characterized.

Table 1: Physical and Chemical Properties of Juncusol and this compound

| Property | Juncusol | This compound |

| Molecular Formula | C₁₈H₁₈O₂[1] | C₂₄H₂₈O₇ |

| Molecular Weight | 266.33 g/mol [1] | 428.47 g/mol |

| CAS Number | 62023-90-9[1] | 175094-14-1 |

| Predicted Relative Density | Not Available | 1.381 g/cm³ |

| Appearance | Solid powder | Not Available |

| Solubility | Soluble in DMSO | Not Available |

| Storage | Store at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, purification, and characterization of phenolic glycosides from plant material, which would be applicable to this compound.

Isolation and Purification of Phenolic Glycosides from Juncus effusus

This protocol describes a general procedure for the extraction and isolation of phenolic constituents from Juncus effusus.

1. Plant Material and Extraction:

-

Dried and powdered stems of Juncus effusus are extracted with a suitable solvent, typically 95% ethanol or methanol, at room temperature.

-

The extraction is repeated multiple times to ensure exhaustive extraction of the plant material.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Fractionation of the Crude Extract:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which is expected to contain phenolic compounds, is concentrated under reduced pressure.

3. Chromatographic Separation:

-

The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compounds.

4. Further Purification:

-

Fractions containing the compound of interest are further purified using repeated column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structural Elucidation

The structure of the isolated compound is typically elucidated using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

-

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the complete connectivity of the molecule.

2. Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which is used to determine its molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Provides information about the fragmentation pattern of the molecule, which can be used to identify its structural components, such as the sugar moiety in a glycoside.

Biological Activity

While no specific biological activities have been reported for this compound, its aglycone, Juncusol, has been investigated for various properties.

Juncusol:

-

Antimicrobial Activity: Juncusol has demonstrated antimicrobial properties against various microorganisms.

-

Cytotoxic Activity: Studies have shown that Juncusol exhibits cytotoxic effects against certain cancer cell lines.

Further research is needed to determine if this compound possesses similar or distinct biological activities compared to its aglycone. The glycosylation of a molecule can significantly impact its solubility, bioavailability, and pharmacological properties.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound from a plant source.

As no specific signaling pathways for this compound have been identified, a corresponding diagram cannot be provided at this time.

Conclusion

This compound is a natural product with a defined chemical structure. However, a significant knowledge gap exists regarding its specific physical properties, detailed spectral characterization, and biological activities. The information available for its aglycone, Juncusol, suggests potential antimicrobial and cytotoxic properties, which warrants further investigation into the glycosylated form. The experimental protocols and workflows outlined in this guide provide a framework for future research aimed at fully characterizing this compound and exploring its potential for drug development and other scientific applications.

References

Juncusol 2-O-glucoside: A Technical Overview for Researchers

For research and drug development professionals, Juncusol 2-O-glucoside and its aglycone, Juncusol, represent a promising area of natural product chemistry with demonstrated biological activities. This technical guide provides a comprehensive summary of the available data on this compound, with a significant focus on the more extensively studied Juncusol, detailing its chemical properties, biological effects, and methodologies for its investigation.

Core Chemical Data

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 175094-14-1[1][2][3] | C₂₄H₂₈O₇[1][2][3] | 428.47[1][3] |

| Juncusol | 62023-90-9[4][5][6][7] | C₁₈H₁₈O₂[4][5][6][7] | 266.34[7] |

Biological Activity of Juncusol

While specific biological activity data for this compound is limited in publicly available literature, its aglycone, Juncusol, has been the subject of several studies. The data strongly suggests that Juncusol possesses significant antiproliferative and antimicrobial properties. It is hypothesized that this compound may serve as a prodrug, releasing the active Juncusol upon hydrolysis in vivo.

Antiproliferative Activity

Juncusol has demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis.

| Cell Line | Cancer Type | IC₅₀ / ED₅₀ (µg/mL) | Reference |

| CCRF-CEM | Human Lymphoblastic Leukemia | 9.3 | [2] |

| B-16 | Mouse Melanoma | 12.5 | [2] |

| L-1210 | Mouse Lymphocytic Leukemia | 13.8 | [2] |

| KB | Human Epidermoid Nasopharynx Carcinoma | 0.3 | [3] |

Flow cytometric analysis of HeLa cells treated with Juncusol indicated an increase in the cell population in the G2/M and sub-G1 phases, which is indicative of cell cycle arrest and apoptosis.[1] The pro-apoptotic activity was further supported by the detection of active caspases-3, 8, and 9.[1] It has also been suggested that Juncusol inhibits tubulin polymerization in vitro.[1]

Antimicrobial Activity

Juncusol has been shown to possess antimicrobial properties against various bacteria.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Juncusol (dissolved in a suitable solvent like DMSO)

-

Human cancer cell lines (e.g., CCRF-CEM, B-16, L-1210)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Juncusol and incubate for a further 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Signaling and Workflow Diagrams

The following diagram illustrates the proposed mechanism of Juncusol-induced apoptosis.

This workflow diagram outlines the key steps in evaluating the cytotoxic properties of a compound like Juncusol.

References

- 1. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial activity of juncusol, a novel 9-10-dihydrophenanthrene from the marsh plant Juncus roemerianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Luteolin Isolated from Juncus acutus L., a Potential Remedy for Human Coronavirus 229E - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Biological activity of phenanthrene glycosides from Juncus effusus

An In-depth Technical Guide on the Biological Activity of Phenanthrene Glycosides from Juncus effusus

Introduction

Juncus effusus L., commonly known as the soft rush, is a perennial herbaceous plant that has been utilized in Traditional Chinese Medicine for various therapeutic purposes, including as a sedative, anxiolytic, antipyretic, and diuretic agent.[1] Phytochemical investigations into this species have revealed a rich and diverse profile of secondary metabolites, with phenanthrenes and their derivatives being the most characteristic and pharmacologically significant constituents.[2][3] These compounds, which include phenanthrenes, 9,10-dihydrophenanthrenes, and their glycosidic forms, have demonstrated a wide spectrum of biological activities.[4][5]

This technical guide provides a comprehensive overview of the biological activities of phenanthrene compounds isolated from Juncus effusus. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on their cytotoxic, anti-inflammatory, and antimicrobial properties. The guide summarizes quantitative data, details key experimental methodologies, and provides visual representations of workflows and pathways to facilitate a deeper understanding of the therapeutic potential of these natural products. While data on phenanthrene glycosides specifically are limited, this guide encompasses the broader class of phenanthrenoids from J. effusus, which serve as the foundation for understanding the activity of their glycosidic forms.

Biological Activities of Phenanthrenes from Juncus effusus

Phenanthrenes derived from Juncus effusus have been extensively evaluated for a range of biological effects. The primary areas of investigation include their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Cytotoxic and Antiproliferative Activity

A significant number of phenanthrenes and their dimers isolated from J. effusus have shown potent cytotoxic effects against various human cancer cell lines. These compounds are considered promising candidates for the development of new antineoplastic agents.[6][7]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7 (Known 9,10-dihydrophenanthrene) | MCF-7 (Breast) | 9.17 | [6] |

| HeLa (Cervical) | 19.6 | [6] | |

| Effususin B (Dimeric Phenanthrene) | HepG2 (Liver) | 12.9 | [3][8] |

| MCF-7 (Breast) | 12.5 | [3][8] | |

| SMMC-7721 (Liver) | 13.6 | [3][8] | |

| Ensifolin A | HeLa (Cervical) | 3.9 - 12.7 | [9][10] |

| COLO 205 (Colon) | 3.9 - 12.7 | [9][10] | |

| COLO 320 (Colon) | 3.9 - 12.7 | [9][10] | |

| Juncusol | HeLa (Cervical) | - (Pro-apoptotic) | [10] |

| Juncuenin | HeLa (Cervical) | 2.9 | [10] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenanthrenes from J. effusus have demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages and the suppression of superoxide anion generation and elastase release in human neutrophils.[7][11][12]

| Compound/Extract | Assay | IC50 (µM) | Reference |

| Effususin B | NO Production Inhibition (RAW 264.7) | 7.42 ± 0.50 | [3] |

| Juncusol | Superoxide Anion Generation | 3.1 | [9] |

| Juncuenin B | Superoxide Anion Generation | 4.9 | [9] |

| Elastase Release | 5.5 | [9] | |

| Sesquilignan (Compound 1) | NO Production Inhibition (RAW 264.7) | 8.59 | [12] |

| Long chain fatty enamide (Compound 2) | NO Production Inhibition (RAW 264.7) | 13.73 | [12] |

Antimicrobial Activity

Several novel phenanthrenes from J. effusus have been evaluated for their ability to inhibit the growth of pathogenic microbes. These compounds have shown remarkable activity against both agricultural pathogenic fungi and human pathogenic bacteria, indicating their potential for development as new antimicrobial agents.[13]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 1 (2-methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol) | Rhizoctonia solani | 3.125 - 12.5 | [13][14] |

| Verticillium dahliae Kleb | 3.125 - 12.5 | [13][14] | |

| Sclerotinia sclerotiorum | 3.125 - 12.5 | [13][14] | |

| Gibberella saubinetii | 3.125 - 12.5 | [13][14] | |

| Bipolaris zeicola | 3.125 - 12.5 | [13][14] | |

| Phytophthora parasitica | 3.125 - 12.5 | [13][14] | |

| Bacterium paratyphosum B | 12.5 | [13][14] | |

| Micrococcus lysodeikticus | 25 | [13][14] | |

| Jinflexin B | Methicillin-Resistant Staphylococcus aureus (MRSA) | 12.5 - 100 | [15][16] |

| Juncusol | Methicillin-Resistant Staphylococcus aureus (MRSA) | 12.5 - 100 | [15][16] |

| Juncuenin D | Methicillin-Resistant Staphylococcus aureus (MRSA) | 12.5 - 100 | [15][16] |

| Dehydrojuncuenin B | Methicillin-Resistant Staphylococcus aureus (MRSA) | 12.5 - 100 | [15][16] |

Other Biological Activities

Beyond the major activities listed above, phenanthrenes from J. effusus have been associated with other important pharmacological effects:

-

Estrogenic Activity : Several phenanthrenes were found to exert agonistic effects on the estrogen receptor, suggesting potential applications in managing gynecological disorders.[2][11]

-

Anxiolytic and Sedative Activities : The traditional use of J. effusus for treating insomnia and anxiety is supported by modern studies identifying specific phenanthrenes with anxiolytic and sedative properties.[2]

Experimental Protocols and Methodologies

The biological activities described are determined using a range of standardized in vitro assays. Below are detailed methodologies for the key experiments cited.

Cytotoxicity Assessment using CCK-8/MTT Assay

The in vitro cytotoxicity of phenanthrene compounds against human cancer cell lines is commonly evaluated using colorimetric assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8).[7][17]

Protocol:

-

Cell Culture : Human cancer cells (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding : Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment : The phenanthrene compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). The cells are treated with these dilutions for 48 to 72 hours.

-

Reagent Incubation : After the treatment period, 10 µL of CCK-8 or 20 µL of MTT solution (5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours. For MTT, the resulting formazan crystals are dissolved by adding 150 µL of DMSO to each well.

-

Absorbance Measurement : The absorbance is measured using a microplate reader at a wavelength of 450 nm for CCK-8 or 570 nm for MTT.

-

Data Analysis : The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Nitric Oxide (NO) Production Assay

This assay measures the ability of compounds to inhibit the production of nitric oxide in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[7][17]

Protocol:

-

Cell Culture : RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding : Cells are seeded in 96-well plates at a density of 5 × 10⁴ cells per well and incubated for 24 hours.

-

Compound Treatment : Cells are pre-treated with various concentrations of the test compounds for 1-2 hours before being stimulated with 1 µg/mL of LPS for an additional 24 hours.

-

Nitrite Measurement (Griess Reaction) : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant from each well is mixed with 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).

-

Absorbance Measurement : After a 10-minute incubation period at room temperature, the absorbance is measured at 540 nm.

-

Data Analysis : A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined from the dose-response curve. A concurrent cell viability assay (e.g., CCK-8) is performed to ensure that the observed NO inhibition is not due to cytotoxicity.[17]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is typically determined using a broth microdilution method.[16]

Protocol:

-

Inoculum Preparation : Bacterial or fungal strains are grown on an appropriate agar medium. A suspension is prepared in sterile broth and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

-

Compound Dilution : The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation : Each well is inoculated with the standardized microbial suspension.

-

Incubation : The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Visualizations: Workflows and Pathways

Caption: General workflow for the isolation and bioactivity screening of phenanthrenes.

Caption: Inhibition of LPS-induced nitric oxide production by phenanthrenes.

Caption: Summary of the biological activities of Juncus effusus phenanthrenes.

Conclusion

Juncus effusus is a rich source of phenanthrenes and their derivatives with significant and diverse biological activities. The compounds isolated from this plant have demonstrated potent cytotoxic effects against multiple cancer cell lines, substantial anti-inflammatory activity through the inhibition of key inflammatory mediators, and broad-spectrum antimicrobial properties. While much of the existing research has focused on phenanthrene aglycones, these findings provide a strong basis for the investigation of their glycosidic forms, which may exhibit modified pharmacokinetic and pharmacodynamic profiles. The data and methodologies presented in this guide underscore the therapeutic potential of Juncus effusus phenanthrenes and highlight them as valuable leads for future drug discovery and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Phenanthrenes from Juncus effusus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic and anti-inflammatory activities of phenanthrenes from the medullae of Juncus effusus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estrogenic and anti-neutrophilic inflammatory phenanthrenes from Juncus effusus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic and Anti-inflammatory Constituents from Juncus effusus [scielo.org.mx]

- 13. Three new phenanthrenes with antimicrobial activities from the aerial parts of Juncus effusus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Phenanthrenes from Juncus inflexus with Antimicrobial Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Preliminary Screening of Juncusol 2-O-glucoside: A Proposed Bioactivity Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juncusol 2-O-glucoside is a phenanthrene glycoside naturally occurring in plants of the Juncus genus. While its aglycone, juncusol, has been the subject of various bioactivity studies, revealing antimicrobial, cytotoxic, and anti-inflammatory properties, this compound itself remains largely uncharacterized. The addition of a glucose moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, including its solubility, stability, and interaction with biological targets. This guide outlines a proposed framework for the preliminary bioactivity screening of this compound, drawing upon the known activities of its aglycone and other related phenanthrenes to inform a targeted investigational strategy.

Proposed Areas of Bioactivity Screening

Based on the established biological effects of juncusol and other phenanthrenes isolated from Juncus species, the following areas are proposed for the initial screening of this compound:

-

Antimicrobial Activity: Juncusol has demonstrated activity against various bacteria.

-

Cytotoxic Activity: Juncusol and related compounds have shown cytotoxic effects against several cancer cell lines.

-

Anti-inflammatory Activity: Anti-inflammatory properties have been reported for juncusol.

A comparative analysis with the aglycone, juncusol, should be conducted in all assays to determine the effect of glycosylation on bioactivity.

Proposed Experimental Workflow

The following diagram illustrates a proposed workflow for the preliminary screening of this compound.

Caption: Proposed workflow for this compound screening.

Quantitative Data from Related Compounds

While no quantitative data exists for this compound, the following tables summarize the bioactivity of its aglycone, juncusol, providing a benchmark for the proposed screening.

Table 1: Cytotoxic Activity of Juncusol

| Cell Line | Assay | IC50 (µg/mL) | Reference |

| B-16 Mouse Melanoma | - | 12.5 | [1] |

| L-1210 Mouse Lymphocytic Leukemia | - | 13.8 | [1] |

Table 2: Anti-inflammatory Activity of Juncusol

| Assay | IC50 (µM) | Reference |

| Superoxide Anion Generation | 3.1 | [2] |

Detailed Methodologies for Proposed Experiments

Antimicrobial Activity Screening

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Protocol: Broth Microdilution Method

-

Bacterial Strains: A panel of clinically relevant bacteria should be used, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

-

Preparation of Inoculum: Bacterial cultures are grown in appropriate broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: this compound and juncusol are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

Incubation: The bacterial inoculum is added to each well containing the test compounds. Positive (bacteria only) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Screening

Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines.

Protocol: MTT Assay

-

Cell Lines: A panel of human cancer cell lines should be used, for example, HeLa (cervical cancer), COLO 205 (colon cancer), and a non-tumor cell line like MRC-5 for assessing selectivity.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and juncusol for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.

Anti-inflammatory Screening

Objective: To assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used for this assay.

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate. After adherence, they are pre-treated with different concentrations of this compound and juncusol for 1 hour.

-

Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production.

-

Incubation: The plate is incubated for 24 hours.

-

NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Potential Signaling Pathways for Investigation

Should this compound exhibit significant cytotoxic activity, further investigation into its mechanism of action is warranted. Based on studies of juncusol, a potential pathway to investigate is the induction of apoptosis.

References

- 1. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines [mdpi.com]

- 2. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic relevance of Juncusol 2-O-glucoside

Disclaimer: Initial literature searches for "Juncusol 2-O-glucoside" did not yield specific data on the therapeutic relevance of this particular glycoside. The available research primarily focuses on its aglycone, Juncusol . This technical guide therefore summarizes the current understanding of Juncusol's biological activities and therapeutic potential, with the acknowledgment that further research is needed to elucidate the specific properties of its glycosylated form.

Introduction

Juncusol is a naturally occurring phenanthrene compound isolated from various species of the Juncaceae family, commonly known as rushes.[1][2] These plants have a history of use in traditional medicine, particularly in Chinese medicine, for treating a range of ailments.[1] Modern phytochemical investigations have identified Juncusol as a key bioactive constituent, demonstrating a spectrum of pharmacological effects, including antimicrobial, cytotoxic, and anti-inflammatory activities.[2][3][4] This guide provides a comprehensive overview of the existing scientific data on Juncusol, its experimental protocols, and a visualization of its known biological effects.

Quantitative Data on Biological Activities

The therapeutic potential of Juncusol has been quantified in several studies, with data primarily focusing on its cytotoxic and anti-inflammatory effects.

Table 1: Cytotoxic Activity of Juncusol against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / ED50 | Reference |

| HeLa | Cervical Cancer | 0.5 µM (IC50) | [2] |

| KB | Human Epidermoid Nasopharynx Carcinoma | 0.3 µg/mL (ED50) | [2] |

| B-16 | Mouse Melanoma | 12.5 µg/mL (IC50) | [4] |

| L-1210 | Mouse Lymphocytic Leukemia | 13.8 µg/mL (IC50) | [4] |

Table 2: Anti-inflammatory Activity of Juncusol

| Assay | Metric | Value | Reference |

| Superoxide Anion Generation | IC50 | 3.1 µM | [3] |

Key Experimental Methodologies

The evaluation of Juncusol's biological activity has involved a range of established in vitro assays.

Cytotoxicity Assays

The antiproliferative effects of Juncusol have been primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol:

-

Cell Seeding: Human cancer cell lines (e.g., HeLa, KB, B-16, L-1210) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Juncusol for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC50/ED50 Calculation: The concentration of Juncusol that inhibits cell growth by 50% (IC50) or is effective in 50% of the population (ED50) is calculated from the dose-response curve.

Anti-inflammatory Assays

The anti-inflammatory potential of Juncusol was evaluated by measuring its ability to inhibit superoxide anion generation in human neutrophils.

Superoxide Anion Generation Assay Protocol:

-

Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors.

-

Pre-incubation: The isolated neutrophils are pre-incubated with different concentrations of Juncusol.

-

Activation: The neutrophils are then stimulated with fMLP/CB (N-formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B) to induce superoxide anion generation.

-

Detection: The generation of superoxide anion is measured by the reduction of ferricytochrome c, which is monitored spectrophotometrically.

-

IC50 Calculation: The concentration of Juncusol that inhibits superoxide anion generation by 50% (IC50) is determined.

Antimicrobial Activity Testing

The antimicrobial properties of Juncusol have been investigated against a panel of bacteria.[5] A common method for this is the broth microdilution or agar diffusion assay.

General Antimicrobial Assay Protocol:

-

Microorganism Preparation: Bacterial strains are cultured to a specific density.

-

Compound Dilution: Juncusol is serially diluted in a suitable broth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions for bacterial growth.

-

MIC Determination: The minimum inhibitory concentration (MIC), the lowest concentration of Juncusol that visibly inhibits bacterial growth, is determined.

Signaling Pathways and Mechanisms of Action

While detailed signaling pathways for Juncusol are not fully elucidated in the provided search results, some insights into its mechanism of action have been suggested. Juncusol's cytotoxic effects are proposed to be mediated through the induction of apoptosis.[3] This is supported by findings that show juncusol treatment of HeLa cells led to an increase in the cell population in the G2/M and sub-G1 phases, as well as the presence of active caspases-3, 8, and 9.[3] This suggests that Juncusol may trigger both intrinsic and extrinsic apoptotic pathways. Furthermore, it has been shown to inhibit tubulin polymerization in vitro, which would disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

The antimicrobial activity of Juncusol is suggested to be similar to that of simple phenols, indicating a mechanism that may involve disruption of microbial cell membranes or inhibition of essential enzymes.[4]

Visualizing the Biological Activities of Juncusol

Caption: A diagram illustrating the observed biological activities of Juncusol and its proposed mechanisms of action.

Conclusion and Future Directions

The available evidence strongly suggests that Juncusol is a promising natural product with significant therapeutic potential, particularly in the areas of oncology and infectious diseases. Its demonstrated cytotoxic activity against various cancer cell lines and its anti-inflammatory properties warrant further investigation.

A critical next step for research is to evaluate the biological activities of this compound. Glycosylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, potentially affecting its solubility, bioavailability, and efficacy. Future studies should focus on isolating or synthesizing this compound and performing a comprehensive panel of in vitro and in vivo assays to compare its activity profile with that of its aglycone, Juncusol. Such studies will be crucial in determining whether the glycoside offers any therapeutic advantages and in advancing the development of Juncusol-based compounds as novel therapeutic agents.

References

- 1. Concentration-dependent effects of effusol and juncusol from Juncus compressus on seedling development of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of juncusol, a novel 9-10-dihydrophenanthrene from the marsh plant Juncus roemerianus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Juncusol 2-O-glucoside from Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Juncusol 2-O-glucoside, a phenanthrene glycoside, from plant sources, primarily within the Juncus genus. The methodologies outlined are based on established phytochemical techniques for the separation of related natural products.

Introduction

Juncusol, a 9,10-dihydrophenanthrene derivative, and its glycosides are characteristic secondary metabolites found in plants of the Juncaceae family, such as Juncus effusus. These compounds have garnered significant interest due to their potential biological activities, including antimicrobial and cytotoxic properties. This compound, as a glycosidic form, may exhibit altered solubility and bioavailability compared to its aglycone, making it a target of interest for drug discovery and development. The isolation and purification of this specific glycoside are essential for its structural elucidation, pharmacological evaluation, and potential future applications.

Data Presentation

| Plant Source | Extraction Method | Purification Method | Compound Class | Typical Yield (mg/kg of dry plant material) | Purity (%) | Reference |

| Juncus effusus | Methanol Extraction | VLC, MPLC, Sephadex LH-20, RP-HPLC | Phenanthrene Glycosides | 5 - 20 | >95 | [1] |

| Juncus tenuis | Methanol Extraction | VLC, MPLC, HPLC | Phenanthrenes (Aglycones) | 50 - 100 | >98 | [2] |

| Juncus maritimus | Chloroform Extraction | VLC, Sephadex LH-20, RP-MPLC, HPLC | Phenanthrenes (Aglycones) | 10 - 50 | >95 | [1] |

Experimental Protocols

The following protocols describe a general yet detailed methodology for the isolation and purification of this compound from plant material.

Protocol 1: Extraction of Crude Plant Material

-

Plant Material Preparation: Air-dry the whole plant or specific parts (e.g., stems, roots) of a Juncus species known to contain Juncusol derivatives. Grind the dried material into a fine powder.

-

Extraction:

-

Macerate the powdered plant material (1 kg) with methanol (5 L) at room temperature for 48 hours with occasional stirring.

-

Filter the extract through cheesecloth and then filter paper.

-

Repeat the extraction process twice more with fresh methanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

-

Protocol 2: Solvent-Solvent Partitioning

-

Fractionation:

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1, v/v).

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane (or chloroform), and then ethyl acetate.

-

Collect each solvent fraction separately. This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and the remaining aqueous methanol fraction).

-

Concentrate each fraction to dryness under reduced pressure.

-

Protocol 3: Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate this compound to a high degree of purity.

Step 1: Vacuum Liquid Chromatography (VLC)

-

Column Packing: Pack a VLC column with silica gel.

-

Sample Loading: Dissolve the ethyl acetate or aqueous methanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Load the dried sample onto the top of the VLC column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1), pure ethyl acetate, and finally mixtures of ethyl acetate and methanol (e.g., 9:1, 8:2, 1:1).

-

Fraction Collection: Collect fractions of equal volume and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pooling: Combine fractions showing similar TLC profiles.

Step 2: Gel Filtration Chromatography (Sephadex LH-20)

-

Column Preparation: Swell Sephadex LH-20 gel in methanol and pack it into a glass column.

-

Purification: Apply the enriched fraction from VLC onto the Sephadex LH-20 column. Elute with methanol as the mobile phase. This step is effective for removing pigments and other high molecular weight impurities.

-

Fraction Collection and Analysis: Collect fractions and monitor by TLC to identify those containing the target compound.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Final Purification: The final purification is achieved using a reversed-phase (RP-C18) preparative HPLC column.

-

Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B) is typically used. A starting gradient could be 70% A and 30% B, gradually increasing to 100% B over 30-40 minutes.

-

Injection and Detection: Dissolve the semi-purified fraction in the initial mobile phase composition, filter through a 0.45 µm filter, and inject onto the column. Monitor the elution profile using a UV detector at a wavelength determined from the UV spectrum of the crude extract (e.g., 254 nm and 280 nm).

-

Isolation: Collect the peak corresponding to this compound.

-

Purity Check: Assess the purity of the isolated compound by analytical HPLC.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Potential Biological Activity Pathway

While the specific signaling pathways affected by this compound are not yet fully elucidated, its aglycone, Juncusol, has demonstrated cytotoxic and antimicrobial activities. The following diagram illustrates a generalized pathway for cytotoxicity that natural products often induce.

Caption: A potential cytotoxic mechanism of action.

References

Application Note: Enzymatic Synthesis of Juncusol 2-O-glucoside

Audience: Researchers, scientists, and drug development professionals.

Introduction

Juncusol, a cytotoxic dihydro-phenanthrene found in plants of the Juncus genus, has demonstrated notable antimicrobial and cytotoxic properties[1][2][3]. Its chemical formula is C18H18O2[1][4]. However, like many phenolic compounds, its potential therapeutic application is often limited by poor aqueous solubility and stability[5][6][7][8]. Enzymatic glycosylation presents a highly specific and environmentally friendly method to address these limitations[5][6][7][9]. The addition of a glucose moiety can significantly enhance the solubility, stability, and bioavailability of phenolic compounds, potentially reducing toxicity and improving their pharmacological profile[6][9]. This application note provides a detailed protocol for the enzymatic synthesis of Juncusol 2-O-glucoside using a UDP-glucosyltransferase (UGT), a class of enzymes known for their regio- and stereospecificity in glycosylating natural products[6].

Proposed Synthesis Pathway

The enzymatic synthesis of this compound is proposed to proceed via the transfer of a glucose moiety from an activated sugar donor, uridine diphosphate glucose (UDP-glucose), to one of the hydroxyl groups of Juncusol. This reaction is catalyzed by a UDP-glucosyltransferase (UGT). The regiospecificity of the selected UGT will determine which hydroxyl group is glycosylated. For the synthesis of this compound, a UGT with a preference for the C2 hydroxyl group is required.

Caption: Proposed enzymatic reaction for the synthesis of this compound.

Experimental Protocols

This section details the methodology for the enzymatic synthesis, purification, and characterization of this compound.

1. Materials and Reagents

-

Juncusol (≥98% purity)

-

Uridine diphosphate glucose (UDP-glucose, ≥98% purity)

-

Recombinant UDP-glucosyltransferase (UGT) from a commercial source (e.g., from Bacillus licheniformis or a plant source known for broad substrate specificity towards phenolics)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Syringe filters (0.22 µm)

2. Enzymatic Synthesis of this compound

-

Prepare a stock solution of Juncusol (10 mM) in a minimal amount of DMSO or methanol.

-

Prepare a stock solution of UDP-glucose (50 mM) in 50 mM potassium phosphate buffer (pH 7.5).

-

In a microcentrifuge tube, combine the following reagents to a final volume of 1 mL:

-

50 mM Potassium phosphate buffer (pH 7.5)

-

Juncusol to a final concentration of 1 mM.

-

UDP-glucose to a final concentration of 5 mM.

-

Recombinant UGT to a final concentration of 0.1 mg/mL.

-

-

Include a negative control reaction without the UGT enzyme to monitor for non-enzymatic conversion.

-

Incubate the reaction mixture at 30°C for 12-24 hours with gentle agitation.

-

Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or by heating at 100°C for 5 minutes[8].

-

Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes to pellet the precipitated enzyme and other solids.

-

Filter the supernatant through a 0.22 µm syringe filter before analysis and purification.

3. Purification of this compound

-

The filtered supernatant containing the product can be purified using preparative High-Performance Liquid Chromatography (HPLC)[10].

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% to 70% Mobile Phase B over 40 minutes.

-

Flow Rate: 2.0 mL/min.

-

Detection: UV detector at 280 nm.

-

-

Collect fractions corresponding to the this compound peak.

-

Pool the collected fractions and evaporate the solvent under reduced pressure to obtain the purified product.

-

Assess the purity of the final product using analytical HPLC[10].

4. Characterization of this compound

-